1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea is a synthetic organic compound that features a chlorophenyl group, a dimethylamino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with an appropriate isocyanate to form an intermediate urea derivative.
Introduction of the Furan Ring: The intermediate is then reacted with a furan derivative under controlled conditions to introduce the furan ring.
Dimethylamino Group Addition: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple stages.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential pharmacophore for drug development.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]urea: Similar structure with a thiophene ring instead of a furan ring.
1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-2-yl)ethyl]urea: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-19(2)13(14-4-3-9-21-14)10-17-15(20)18-12-7-5-11(16)6-8-12/h3-9,13H,10H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNVSMVLRVYLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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